molecular formula C₄₄H₇₂N₁₀O₁₅ B612650 HIV p17 Gag (77-85) CAS No. 147468-65-3

HIV p17 Gag (77-85)

货号 B612650
CAS 编号: 147468-65-3
分子量: 981.10
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HIV p17 Gag (77-85) is an attractive target for molecular intervention as it plays a crucial role in the viral replication cycle at both the pre- and post-integration levels . It is an immunodominant Gag epitope peptide used to prime activated CD8+ cytotoxic T cells (CTLs) in the design of vaccines against HIV-1 .


Synthesis Analysis

The HIV-1 gag p17 protein is targeted by intracellularly expressing a cDNA encoding an Ab to p17. The cDNA from a hybridoma-secreting Ab to p17 is cloned, sequenced, reconstructed as a single-chain Ab fragment (scFv), and expressed in the cytoplasm or nucleus with appropriate retention signals .


Molecular Structure Analysis

The HIV-1 matrix protein p17 is the N-terminal domain of a larger precursor polyprotein encoded by the HIV-1 gag gene . The HIV virion is 100 nm in diameter. Its innermost region consists of a cone-shaped core that includes two copies of the (positive sense) ssRNA genome, the enzymes reverse transcriptase, integrase and protease, some minor proteins, and the major core protein .


Chemical Reactions Analysis

The HIV-1 matrix protein p17 is excised proteolytically from the N terminus of the Gag polyprotein, forming a protective shell attached to the inner surface of the plasma membrane of the virus . The N-terminally myristoylated p17 domain targets the Gag polyprotein to the host-cell membrane for particle assembly .


Physical And Chemical Properties Analysis

HIV p17 Gag (77-85) has a molecular formula of C44H72N10O15 and a molecular weight of 981.11 . It is soluble in water and DMSO .

科学研究应用

  1. p17 的分泌和生物活性:即使是接受联合抗逆转录病毒疗法的患者,HIV-1 基质蛋白 p17 也会被感染细胞分泌,并在血液和器官中检测到。它的细胞外存在会失调参与艾滋病发病机制的细胞的功能。p17 分泌的机制,尤其是在 HIV-1 潜伏期,涉及它与磷脂酰肌醇的相互作用,以及通过细胞天冬氨酸蛋白酶从前体 Gag 中切割,为新的治疗策略提供了机会(Caccuri 等,2016 年)

  2. p17 的免疫反应加工:p17 (77-85) 表位的加工对于免疫反应至关重要,与其他 HIV 表位相比,显示出细胞蛋白酶更快速、更频繁的 COOH 末端切割。这种加工效率影响 p17 复合物的密度,从而影响免疫反应(Cohen 等,2002 年)

  3. 疫苗开发应用:已经研究了 gag p17 区域的共识序列用于疫苗设计,显示出随着时间的推移具有相当的保守性。这种保守性表明 gag p17 在 HIV 疫苗开发中具有潜力,因为它可以克服 HIV 的多样性(Hamano 等,2004 年)

  4. 免疫原性表征:gag p17 蛋白已经过免疫原性表征,表明其作为 HIV/AIDS 疫苗开发靶标的潜力。研究表明,重组 p17 在体外具有抗原性,在体内具有免疫原性,使其成为疫苗载体的候选者(de Goede 等,2009 年)

  5. 免疫系统相互作用:研究表明,对 HIV-1 Gag 蛋白(包括 p17)的免疫反应可以是 HIV 感染患者临床结果的早期预测指标。这包括追踪免疫球蛋白 G 滴度和对 p17 的亲和力作为疾病进展的标志(Chargelegue 等,1993 年)

  6. Gag p17 对疾病进展的影响:抗体对 Gag p17 的亲和力与 HIV-1 疾病进展相关,突出了在治疗策略中靶向 p17 的潜力(Chargelegue 等,1995 年)

  7. 与其他病毒蛋白的交叉反应:有证据表明 HIV p17 GAG 与流感病毒的基质蛋白之间存在交叉反应,这表明对一种病毒的免疫力会影响对另一种病毒的免疫反应。这一发现对疫苗设计和理解免疫反应具有影响(Acierno 等,2003 年)

  8. 在免疫研究中的使用:重组 HIV p17/p24 类病毒颗粒已用于免疫研究,表明它们可以引发针对 HIV-1 Gag p17 和 p24 成分的特异性细胞和体液免疫反应。这表明它们在 HIV 疫苗开发中的效用(Martin 等,1993 年)

作用机制

HIV p17 Gag (77-85) is an HLA-A*0201 (A2)-restricted CTL epitope. It produces a specific cytotoxic T cells response in 75% of chronically infected adults but a rare activity in acute infection . It is used in the research of anti-HIV .

安全和危害

As a laboratory chemical, HIV p17 Gag (77-85) should be handled with care. It is intended for research use only and is not for use in humans .

未来方向

Research suggests that agonist sequences can replace aberrantly immunogenic native epitopes for the rational design of vaccines targeting HIV-1 . The prevalence of HIV-1 mutants expressing B cell clonogenic matrix protein p17 variants is increasing worldwide, suggesting that these mutants are actively spreading .

属性

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69)/t22-,23+,24+,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPMZGASBMYMTQ-CPRZOGMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HIV p17 Gag (77-85)
Reactant of Route 2
HIV p17 Gag (77-85)
Reactant of Route 3
HIV p17 Gag (77-85)
Reactant of Route 4
HIV p17 Gag (77-85)
Reactant of Route 5
HIV p17 Gag (77-85)
Reactant of Route 6
HIV p17 Gag (77-85)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。